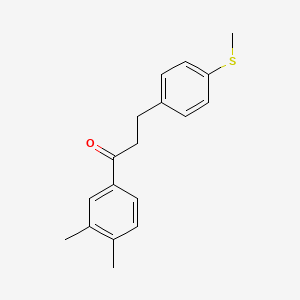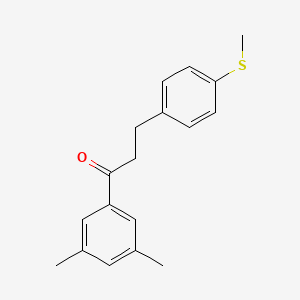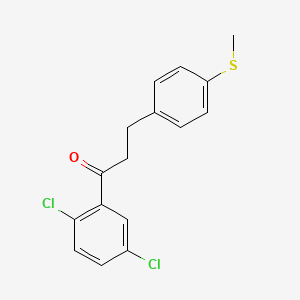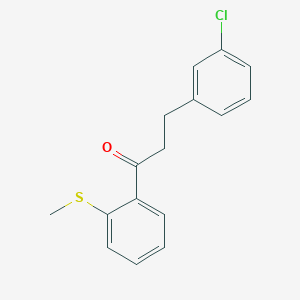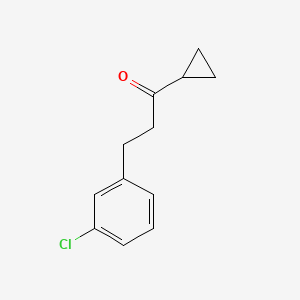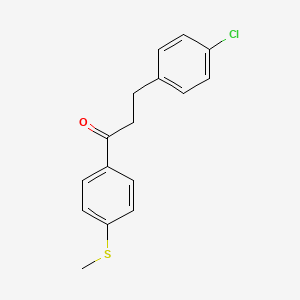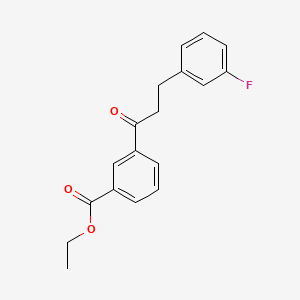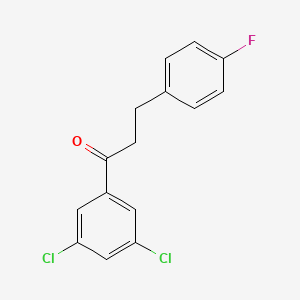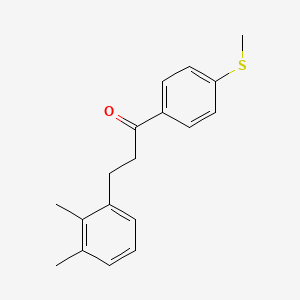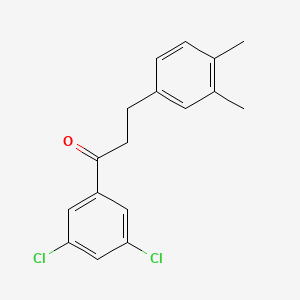
3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, commonly referred to as DCP, is a synthetic compound with a variety of applications in scientific research. DCP is a white, crystalline solid with a melting point of 115-116°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. DCP has been used in a variety of scientific research applications, including synthesis, drug development, and structural studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound serves as a precursor or intermediate in various chemical syntheses. For example, it has been used in the synthesis of derivatives like 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which is a stable precursor of 2,3-dihydro-2,3-dimethylenethiophene and can be alkylated and undergoes SO2 loss upon heating (Chou & Tsai, 1991).
- It is involved in the formation of tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands. These complexes are useful in catalysis and material science (Lehtonen & Sillanpää, 2004).
Electrosynthesis and Electrochemistry
- The compound is utilized in electrosynthesis processes. An example is the electrosynthesis of 3,4-diphenylhexane-3,4-diol, achieved by reducing propiophenone in dimethylformamide (Lyalin, Kashparov, & Petrosyan, 2006).
- It is also used in the electro-oxidative polymerization of related compounds like 3,5-dimethylthiophenol, leading to the creation of poly(2,6-dimethylphenylene sulphide) with semi-conductivity and electrochemical response (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Pharmaceutical and Biological Research
- 3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is involved in the preparation of compounds with potential biological activities. For instance, it's used in synthesizing derivatives with antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Material Science and Polymer Chemistry
- It plays a role in the synthesis of high-contrast electrochromic polymers, specifically in the creation of derivatives of 3,4-ethylenedioxythiophene (EDOT), used in various electronic applications (Sankaran & Reynolds, 1997).
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDOVARQCSAER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644865 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
CAS RN |
898779-83-4 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

